molecular formula C12H12N2O2S B7889465 3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester

3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester

Cat. No.: B7889465
M. Wt: 248.30 g/mol
InChI Key: AOZYOXJUXRMICF-ZHACJKMWSA-N
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Description

3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester is an organic compound with the molecular formula C({12})H({12})N({2})O({2})S and a molecular weight of 248.3 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology. It features a cyano group, a mercapto group, and an anilino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with aniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent esterification to yield the final product. The general reaction conditions include:

    Reactants: Ethyl cyanoacetate, aniline, carbon disulfide.

    Catalyst: Base (e.g., sodium ethoxide).

    Solvent: Ethanol or another suitable organic solvent.

    Temperature: Typically conducted at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The anilino group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Anilino-2-cyano-3-mercaptoacrylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Cyano-3-mercaptoacrylic acid ethyl ester: Lacks the anilino group, affecting its reactivity and applications.

    3-Anilino-2-cyano-3-mercaptoacrylic acid: The free acid form, which may have different solubility and reactivity profiles.

Uniqueness

3-Anilino-2-cyano-3-mercaptoacrylic acid ethyl ester is unique due to the presence of all three functional groups (cyano, mercapto, and anilino) in a single molecule. This combination allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

IUPAC Name

ethyl (E)-3-anilino-2-cyano-3-sulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,14,17H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYOXJUXRMICF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=CC=C1)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\NC1=CC=CC=C1)/S)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-51-3
Record name 23593-51-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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